molecular formula C18H21NO3S B2546427 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1203290-63-4

2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No. B2546427
CAS RN: 1203290-63-4
M. Wt: 331.43
InChI Key: UVKQNCXHVOMLLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves reactions such as N-acylation, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(thiophen-2-yl)acetic acid . Similarly, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR and X-ray diffraction . The conformation of the N-H bond and the geometric parameters are crucial aspects of the structure, as seen in 2-Chloro-N-(2,4-dimethylphenyl)acetamide . These techniques would be essential in analyzing the molecular structure of "2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be studied through various chemical reactions. For example, 3-Acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole reacts with alcohols to transform into different silanes . The analysis of chemical reactions would involve understanding the reactivity of the functional groups present in the compound and how they interact with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and intermolecular interactions. The crystal packing and hydrogen bonding patterns contribute to these properties, as seen in the crystal structures of various N-substituted acetamides . The presence of different substituents can significantly affect these properties, as demonstrated by the antioxidant activity of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives .

Scientific Research Applications

Organic Synthesis and Natural Products

One significant application of compounds related to "2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide" is in the synthesis of complex natural products. For example, derivatives have been utilized in the Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to the synthesis of erythrinanes, compounds related to naturally occurring Erythrina alkaloids. This methodology showcases the utility of these compounds in facilitating complex cyclization reactions, critical for synthesizing biologically active natural products (Shiho Chikaoka et al., 2003).

Material Science and Polymer Chemistry

In the realm of materials science, derivatives of the mentioned compound have been explored for their photoinitiating properties. A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators demonstrates the potential of these compounds in polymer chemistry. The nano-photoinitiator, based on a similar molecular structure, showcased improved thermal stability and contributed to the formation of robust polymer/filler networks, highlighting its utility in creating advanced materials (Gonul S. Batibay et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motifs present in "this compound" and its analogs have been investigated for their biological activities. For instance, studies have explored the synthesis and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams, revealing their potential against various cancer cell lines. This highlights the role of these compounds in the development of new anticancer agents, offering a foundation for further drug design and discovery efforts (S. Cinar et al., 2017).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-14-6-5-13(10-15(14)22-2)11-17(20)19-12-18(7-8-18)16-4-3-9-23-16/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKQNCXHVOMLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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